

An In-depth Technical Guide to the Physical Characteristics of Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenothiazine-10-propionitrile**

Cat. No.: **B133782**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **Phenothiazine-10-propionitrile**, a key intermediate in the synthesis of various phenothiazine derivatives with significant pharmacological activities. This document consolidates available data on its physical properties, outlines experimental protocols for their determination, and situates the compound within its relevant biological context through pathway and workflow diagrams.

Core Physical and Chemical Properties

Phenothiazine-10-propionitrile, with the CAS number 1698-80-2, is a solid, nitrogen- and sulfur-containing heterocyclic compound. Its core structure consists of a phenothiazine nucleus N-substituted with a propionitrile group.

Data Summary

The following table summarizes the key physical and chemical properties of **Phenothiazine-10-propionitrile**.

Property	Value	Source
Molecular Formula	$C_{15}H_{12}N_2S$	[1] [2]
Molecular Weight	252.33 g/mol	[1] [2]
Appearance	White Solid	-
Melting Point	155-157 °C	-
Boiling Point	Data not available; likely decomposes at high temperatures.	
Solubility	Slightly soluble in chloroform and methanol.	-
LogP (Octanol/Water Partition Coefficient)	4.203 (Calculated)	[1]
LogWS (Log of Water Solubility in mol/L)	-4.54 (Calculated)	[1]
CAS Number	1698-80-2	[1] [2]

Experimental Protocols

This section details the generalized experimental methodologies for the synthesis of **Phenothiazine-10-propionitrile** and the determination of its key physical properties.

Synthesis of Phenothiazine-10-propionitrile

A common method for the synthesis of **Phenothiazine-10-propionitrile** involves the cyanoethylation of phenothiazine.

Reaction: Phenothiazine + Acrylonitrile → **Phenothiazine-10-propionitrile**

General Procedure:

- Reactant Preparation: Dissolve phenothiazine in a suitable solvent, such as dioxane or another inert solvent.

- **Addition of Acrylonitrile:** Add acrylonitrile to the phenothiazine solution.
- **Catalyst:** Introduce a basic catalyst, such as Triton B or sodium hydroxide, to facilitate the Michael addition reaction.
- **Reaction Conditions:** Heat the reaction mixture under reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
- **Purification:** Collect the crude product by filtration, wash it with water, and then recrystallize it from a suitable solvent, such as ethanol, to obtain pure **Phenothiazine-10-propionitrile**.

Determination of Melting Point

The melting point of **Phenothiazine-10-propionitrile** can be determined using a standard capillary melting point apparatus.

General Procedure:

- **Sample Preparation:** Finely powder a small amount of the crystalline **Phenothiazine-10-propionitrile**.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in a melting point apparatus and heat it gradually.
- **Observation:** Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of **Phenothiazine-10-propionitrile** in various solvents can be determined qualitatively.

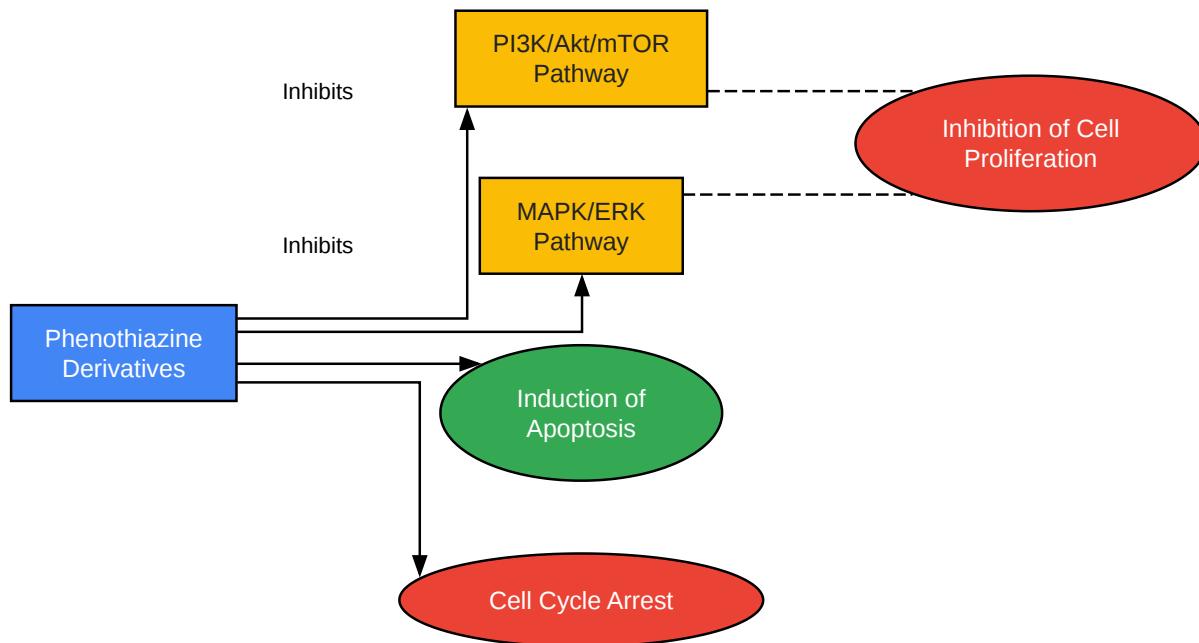
General Procedure:

- Sample Preparation: Place a small, accurately weighed amount of **Phenothiazine-10-propionitrile** (e.g., 10 mg) into a series of test tubes.
- Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to each test tube.
- Mixing: Agitate the tubes vigorously for a set period (e.g., 1 minute) at a controlled temperature.
- Observation: Visually inspect the tubes for the presence of undissolved solid. The substance is classified as soluble, slightly soluble, or insoluble based on the extent of dissolution.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of **Phenothiazine-10-propionitrile**.

- Infrared (IR) Spectrum: The IR spectrum of **Phenothiazine-10-propionitrile** is available from the NIST WebBook^[2]. Key expected absorptions include:
 - C≡N stretch from the nitrile group, typically in the range of 2260-2220 cm^{-1} .
 - Aromatic C-H stretching vibrations above 3000 cm^{-1} .
 - C-N and C-S stretching vibrations within the phenothiazine ring system.
 - Aromatic C=C bending vibrations in the fingerprint region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenothiazine rings. Two triplet signals would be expected for the two methylene groups of the propionitrile side chain.
 - ^{13}C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the phenothiazine rings, the two methylene carbons of the propionitrile group, and a characteristic signal for the nitrile carbon (typically around 115-125 ppm).


- UV-Visible (UV-Vis) Spectroscopy: Phenothiazine and its derivatives typically exhibit characteristic UV absorption bands. For **Phenothiazine-10-propionitrile**, one would expect to observe absorption maxima corresponding to $\pi-\pi^*$ transitions within the aromatic system[3][4].

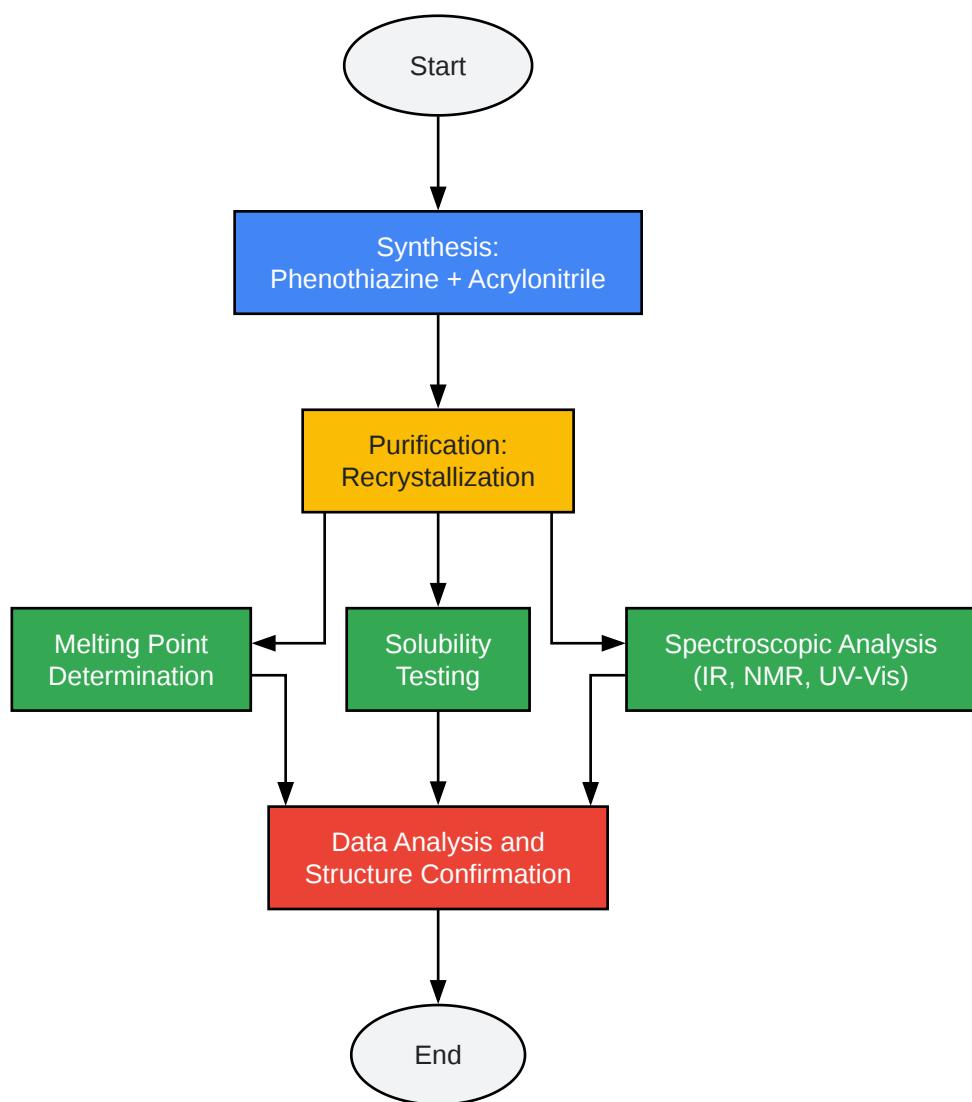
Biological Context and Signaling Pathways

Phenothiazine-10-propionitrile serves as a versatile precursor for the synthesis of novel phenothiazine derivatives with a broad range of biological activities, including anticancer and antimicrobial effects[5].

Anticancer Activity of Phenothiazine Derivatives

Phenothiazine derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation[6][7][8].

[Click to download full resolution via product page](#)


Anticancer signaling pathways modulated by phenothiazine derivatives.

Antimicrobial Activity of Phenothiazine Derivatives

The antimicrobial properties of phenothiazine derivatives are attributed to several mechanisms, including the inhibition of bacterial efflux pumps and the generation of reactive oxygen species (ROS), leading to cell damage.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **Phenothiazine-10-propionitrile**.

[Click to download full resolution via product page](#)

Workflow for the synthesis and characterization of **Phenothiazine-10-propionitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propionitrile - Wikipedia [en.wikipedia.org]
- 2. 2-Cyano-phenothiazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. 10H-Phenothiazine-10-propanenitrile | 1698-80-2 [chemicalbook.com]
- 4. 2-Chloro-10H-phenothiazine-10-propanenitrile | 4414-83-9 [chemicalbook.com]
- 5. Phenothiazine-10-propionitrile (CAS 1698-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Phenothiazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of Phenothiazine-10-propionitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133782#physical-characteristics-of-phenothiazine-10-propionitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com